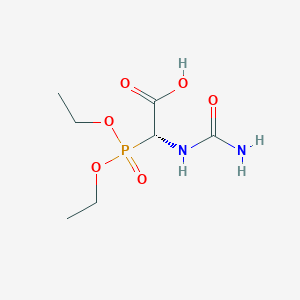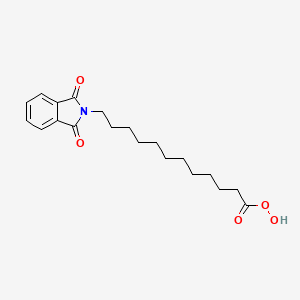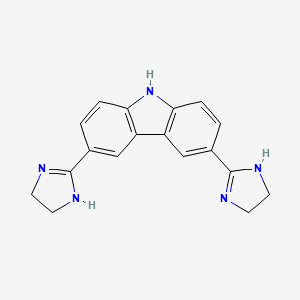![molecular formula C33H39ClNP B12561952 {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 179739-04-9](/img/structure/B12561952.png)
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to a 3-(dibutylamino)phenylmethyl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-(dibutylamino)benzyl chloride under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong bases like butyllithium (BuLi) are used to deprotonate the phosphonium salt, forming the ylide.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes formed through the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction, which is crucial for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action for {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final product and triphenylphosphine oxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of ylides.
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the 3-(dibutylamino)phenylmethyl moiety.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of the 3-(dibutylamino)phenylmethyl group.
Uniqueness
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the dibutylamino group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
179739-04-9 |
|---|---|
Molekularformel |
C33H39ClNP |
Molekulargewicht |
516.1 g/mol |
IUPAC-Name |
[3-(dibutylamino)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H39NP.ClH/c1-3-5-25-34(26-6-4-2)30-18-16-17-29(27-30)28-35(31-19-10-7-11-20-31,32-21-12-8-13-22-32)33-23-14-9-15-24-33;/h7-24,27H,3-6,25-26,28H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CBJZBOIVNVUMDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)



![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)



